molecular formula C15H16N4O2S B2355136 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953261-61-5

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2355136
CAS RN: 953261-61-5
M. Wt: 316.38
InChI Key: BJFCENRZBJDDSB-UHFFFAOYSA-N
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Description

The compound “2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are of great importance in medicinal chemistry . This compound is likely to possess a wide spectrum of biological properties .


Synthesis Analysis

A series of similar compounds were synthesized by cyclocondensation of ethyl-6-methyl-4- (substitified phenyl)-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxylates, chloroacetic acid, acetic anhydride and acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings . The structure activity relationship studies of similar compounds have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the conditions and reagents used . The synthesis process mentioned above is one such example .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A key intermediate, 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, was utilized for the synthesis of various heterocycles, including thiazole derivatives. These synthesized compounds were then evaluated for their antimicrobial properties. The research highlights the potential of such compounds in the development of new antimicrobial agents (Bondock et al., 2008).

Synthesis and Insecticidal Assessment

Another study used a similar compound as a precursor for synthesizing various heterocycles, which were then assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's potential application in agriculture for pest control (Fadda et al., 2017).

Synthesis and Antiproliferative Activity

Research into the synthesis of new functionalized pyridine-linked thiazole derivatives showed promising anticancer activities, particularly against liver carcinoma and breast cancer cell lines. This suggests the compound's utility in the development of new anticancer drugs (Alqahtani & Bayazeed, 2020).

Future Directions

The compound and its derivatives could be explored further for their potential biological activities. More research could be done to understand their mechanisms of action and to optimize their properties for therapeutic use .

properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-5-14(21)19-12(9-22-15(19)18-10)6-13(20)17-8-11-3-2-4-16-7-11/h2-5,7,12H,6,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCENRZBJDDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide

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